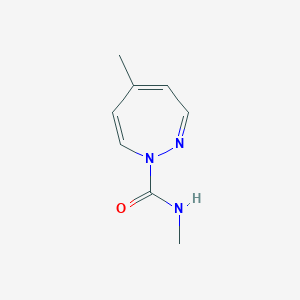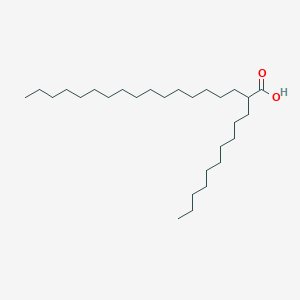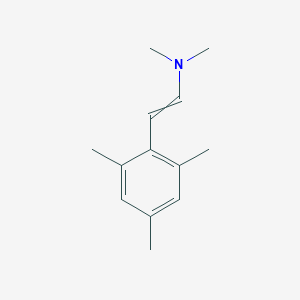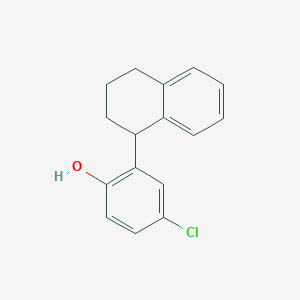![molecular formula C13H16O2 B14398071 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one CAS No. 89879-29-8](/img/structure/B14398071.png)
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-1,3,3-trimethylbicyclo[222]octa-5,7-dien-2-one is a bicyclic compound with a unique structure that includes an acetyl group and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. One common method includes the direct irradiation of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones in solvents such as benzene, acetonitrile, and methanol. This process leads to the aromatization of the compound through the photoelimination of dimethylketene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical synthesis and the use of appropriate solvents and reaction conditions can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield aromatic compounds, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one has several applications in scientific research:
Chemistry: The compound is used in studies of photochemical reactions and the mechanisms of photoelimination and aromatization.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound’s properties may be useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one involves photochemical reactions that lead to the formation of aromatic compounds through the elimination of dimethylketene. The molecular targets and pathways involved in these reactions include the absorption of light energy, which excites the molecule and initiates the elimination process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
- 6-Methylcholesta-3,5-diene
Uniqueness
6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one is unique due to its specific acetyl and methyl groups, which influence its chemical reactivity and photochemical behavior. Compared to similar compounds, it exhibits distinct photochemical properties and reaction pathways .
Eigenschaften
CAS-Nummer |
89879-29-8 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
6-acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one |
InChI |
InChI=1S/C13H16O2/c1-8(14)10-7-9-5-6-13(10,4)11(15)12(9,2)3/h5-7,9H,1-4H3 |
InChI-Schlüssel |
YEOVOSCNRYLGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2C=CC1(C(=O)C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)

![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)

![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)

![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)

![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)


![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
